XLogP3 Lipophilicity: Target vs. 1-(3-Trifluoromethylphenyl)ethylamine — A 0.5 Log Unit Differentiation
The target compound (CAS 953724-21-5) has a computed XLogP3-AA value of 1.6 [1], compared to 2.1 for the des-methoxy analog 1-(3-trifluoromethylphenyl)ethylamine (CAS 59382-36-4) [2]. This 0.5 log unit reduction reflects the hydrophilicity-enhancing effect of the β-methoxy substituent, predicting approximately 3-fold higher aqueous solubility and correspondingly lower passive membrane permeability for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 1-(3-Trifluoromethylphenyl)ethylamine (CAS 59382-36-4): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.5 |
| Conditions | PubChem computed properties; XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.5 log unit difference in lipophilicity can shift a lead compound across critical Lipinski rule-of-five thresholds, directly impacting oral bioavailability predictions and requiring distinct formulation strategies.
- [1] PubChem CID 16783958. 2-Methoxy-1-(3-(trifluoromethyl)phenyl)ethan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16783958 View Source
- [2] PubChem CID 2782448. 1-(3-Trifluoromethylphenyl)ethylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-_trifluoromethyl_phenyl_ethanamine View Source
